molecular formula C27H20O7 B1495196 Yoshimulactone Green (YLG) CAS No. 1807549-00-3

Yoshimulactone Green (YLG)

Cat. No.: B1495196
CAS No.: 1807549-00-3
M. Wt: 456.4 g/mol
InChI Key: CHRFZINIRYDHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yoshimulactone Green (YLG) is a fluorescent compound used primarily in scientific research to study strigolactone receptors. Strigolactones are plant hormones that regulate various aspects of plant growth and development, including the suppression of shoot branching and the modulation of root architecture. YLG has been instrumental in advancing our understanding of how strigolactones function at the molecular level.

Mechanism of Action

Target of Action

Yoshimulactone Green (YLG) primarily targets the strigolactone receptors . These receptors are a diverged family of α/β hydrolase-fold proteins in Striga, a parasitic plant . The strigolactone receptors play a crucial role in the perception and signaling of strigolactones, a group of plant hormones .

Mode of Action

Yoshimulactone Green (YLG) activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It binds to the strigolactone receptors and triggers a series of biochemical reactions . This interaction results in changes in the receptor’s activity, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The activation of strigolactone receptors by Yoshimulactone Green (YLG) affects the strigolactone signaling pathway . Strigolactones are involved in various physiological processes, including shoot branching, root architecture, pathogen defense, and responses to abiotic stress . Therefore, the activation of strigolactone signaling by YLG can have downstream effects on these physiological processes.

Pharmacokinetics

It is known that ylg is a fluorescence turn-on probe , suggesting that it can be detected and tracked in biological systems, which could provide insights into its pharmacokinetic properties.

Result of Action

The activation of strigolactone signaling by Yoshimulactone Green (YLG) results in the illumination of signal perception by the strigolactone receptors . This can lead to changes in plant physiology, such as modifications in shoot branching and root architecture . In the case of Striga, a parasitic plant, YLG can stimulate seed germination .

Action Environment

The action of Yoshimulactone Green (YLG) can be influenced by various environmental factors. For instance, the presence of strigolactones in the soil can affect the activity of YLG, as strigolactones are known to induce seed germination in parasitic plants . .

Biochemical Analysis

Cellular Effects

Yoshimulactone Green has been shown to influence various cellular processes in plants. By activating strigolactone signaling, Yoshimulactone Green affects cell function, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been used to study the germination of Striga seeds, where it activates strigolactone receptors and induces seed germination . This makes Yoshimulactone Green a powerful tool for investigating the cellular effects of strigolactones on plant development and interactions with other organisms.

Molecular Mechanism

The molecular mechanism of Yoshimulactone Green involves its binding to strigolactone receptors, specifically the ShHTLs in Striga hermonthica . Upon binding, Yoshimulactone Green is hydrolyzed by the receptor’s hydrolase activity, leading to the release of a fluorescent product. This fluorescence allows researchers to visualize the perception of strigolactones and study the dynamics of strigolactone signaling. The activation of strigolactone signaling by Yoshimulactone Green also involves changes in gene expression and modulation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Yoshimulactone Green can change over time. The stability and degradation of Yoshimulactone Green are important factors to consider when conducting experiments. Studies have shown that Yoshimulactone Green remains stable and retains its fluorescence activity for extended periods, allowing for long-term observations of strigolactone signaling . The degradation of Yoshimulactone Green over time can affect its fluorescence intensity and the accuracy of measurements, making it essential to monitor its stability during experiments.

Metabolic Pathways

Yoshimulactone Green is involved in the metabolic pathways of strigolactone signaling. It interacts with strigolactone receptors, leading to its hydrolysis and activation of strigolactone signaling pathways . The enzymes and cofactors involved in the hydrolysis of Yoshimulactone Green play crucial roles in its metabolic processing. Understanding these metabolic pathways is essential for elucidating the mechanisms of strigolactone signaling and the role of Yoshimulactone Green in these processes.

Transport and Distribution

The transport and distribution of Yoshimulactone Green within cells and tissues are critical for its function as a fluorescent probe. Yoshimulactone Green is transported to specific cellular compartments where it interacts with strigolactone receptors . The localization and accumulation of Yoshimulactone Green in these compartments allow for the visualization of strigolactone signaling in real-time. Transporters and binding proteins may also play roles in the distribution of Yoshimulactone Green within cells.

Subcellular Localization

Yoshimulactone Green exhibits specific subcellular localization, which is essential for its activity and function. It is targeted to compartments where strigolactone receptors are present, allowing for the visualization of strigolactone perception and signaling . Post-translational modifications and targeting signals may direct Yoshimulactone Green to specific organelles or compartments, enhancing its effectiveness as a fluorescent probe for studying strigolactone signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: YLG can be synthesized through a multi-step organic synthesis process. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.

Industrial Production Methods: Industrial production of YLG involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency. Large-scale synthesis may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: YLG undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

  • Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed: The major products formed from these reactions include various derivatives of YLG with altered fluorescence properties, which can be used to study different aspects of strigolactone signaling.

Scientific Research Applications

YLG has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

  • Chemistry: YLG is used as a fluorescent probe to study the binding and activity of strigolactone receptors.

  • Biology: It helps in understanding the role of strigolactones in plant development and interaction with the root microbiome.

  • Medicine: YLG can be used in the development of new therapeutic agents targeting strigolactone pathways.

  • Industry: It is utilized in the agricultural sector to develop crops with improved root systems and resistance to pests.

Comparison with Similar Compounds

  • Luciferin

  • GFP (Green Fluorescent Protein)

  • Fluorescein

Properties

IUPAC Name

ethyl 2-[3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-6-oxoxanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRFZINIRYDHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C=C(C(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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